Product packaging for Intedanib Piperazinyl-N4-oxide(Cat. No.:)

Intedanib Piperazinyl-N4-oxide

Cat. No.: B1159402
M. Wt: 555.62
Attention: For research use only. Not for human or veterinary use.
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Description

Intedanib Piperazinyl-N4-oxide, also known as Nthis compound, is an impurity and metabolite of the antifibrotic and anticancer drug nintedanib . This compound is supplied as a high-purity analytical standard, primarily for use in pharmaceutical research and development. Main Applications & Research Value: This compound serves as a critical Chemical Reference Standard (CRS) for quality control and analytical testing. It is used in method development and validation, stability studies, and impurity profiling of nintedanib drug substances and products . Researchers utilize this standard to ensure the safety, identity, strength, quality, and purity of nintedanib, which is marketed under brand names including Ofev and Vargatef . By monitoring and controlling this specific impurity, scientists can adhere to stringent regulatory guidelines for drug approval and manufacturing. Parent Drug Context: Nintedanib is a triple angiokinase inhibitor approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF), other chronic fibrosing interstitial lung diseases, and specific types of non-small cell lung cancer . It works by targeting receptor tyrosine kinases involved in fibroblast proliferation, such as VEGF, FGF, and PDGFR receptors . The study of its impurities, such as this compound, is therefore essential for understanding the drug's stability and metabolic pathways. Product Information: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₃₁H₃₃N₅O₅

Molecular Weight

555.62

Origin of Product

United States

Chemical Synthesis and Derivatization Research of Intedanib Piperazinyl N4 Oxide

Synthetic Pathways for Intedanib Piperazinyl-N4-oxide

This compound, a significant impurity and potential metabolite of the multi-kinase inhibitor Nintedanib (B1663095), is crucial as a reference standard in pharmaceutical quality control and metabolic studies. Its synthesis is not trivial due to the complex, multi-functional nature of the parent molecule, Nintedanib. Research into its preparation has focused on selective oxidation of the tertiary amine on the piperazine (B1678402) ring, navigating the challenges of chemoselectivity in the presence of other susceptible functional groups.

Oxidative Methods for Piperazine N-Oxidation

The formation of N-oxides from tertiary amines is a well-established transformation in organic chemistry, often explored in the context of drug metabolism and the synthesis of drug metabolites. google.comnih.gov For piperazine moieties, particularly the N-methylpiperazine group present in Nintedanib, direct oxidation is the most common approach. The nitrogen atom's basicity makes it susceptible to electrophilic attack by various oxidizing agents. researchgate.net

Commonly employed oxidants for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). nih.govorganic-chemistry.org The choice of oxidant and reaction conditions is critical to achieve selective oxidation of the piperazine nitrogen without affecting other sensitive parts of the Intedanib molecule, such as the enamine, indole, or other nitrogen atoms. nih.gov The reaction with hydrogen peroxide, for instance, is known to form a hydroxy ammonium (B1175870) ion intermediate which then releases the N-oxide. researchgate.net

The general mechanism for the N-oxidation of a tertiary amine like the one in the piperazine ring of Nintedanib is depicted below:

R₃N + R'C(O)OOH → [R₃N⁺-O⁻] + R'C(O)OH

Where R₃N represents the tertiary amine and R'C(O)OOH is a peroxy acid.

Directed Synthesis Strategies for this compound

A directed synthesis of this compound would logically start from the parent drug, Nintedanib. The primary challenge lies in the selective oxidation of the N4-nitrogen of the piperazine ring. The N-methyl group on this nitrogen enhances its nucleophilicity, making it a likely target for oxidation.

A plausible synthetic approach involves the controlled oxidation of Nintedanib using an appropriate oxidizing agent under mild conditions. m-CPBA is a strong candidate for this transformation due to its effectiveness in oxidizing amines to N-oxides. researchgate.net The reaction would typically be carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature to control reactivity and minimize side reactions. orgsyn.org

Alternatively, hydrogen peroxide in a suitable solvent system, such as acetic acid, can be employed. This method is considered environmentally benign, as the main byproduct is water. bme.hu However, careful control of temperature and stoichiometry is necessary to prevent over-oxidation or degradation of the starting material. google.com

A hypothetical reaction scheme for the synthesis of this compound from Nintedanib is as follows:

Reactant: Nintedanib Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) Solvent: Dichloromethane (CH₂Cl₂) Product: this compound

Impurity-Focused Synthetic Routes for Reference Standard Production

The primary purpose for the synthesis of this compound is for its use as a certified reference material for the identification and quantification of impurities in Nintedanib drug substance and product. researchgate.net For this purpose, a robust and reproducible synthetic route that yields a product of high purity is essential.

The synthesis would likely be a targeted, small-scale laboratory preparation rather than a large-scale industrial process. The purification of the final product is a critical step and would typically involve chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired N-oxide from unreacted Nintedanib and any potential byproducts, including the N,N'-dioxide. simsonpharma.com The identity and purity of the synthesized this compound would then be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net

Precursor Chemistry and Intermediate Transformations

The immediate precursor for the synthesis of this compound is the active pharmaceutical ingredient, Nintedanib. The synthesis of Nintedanib itself is a multi-step process. A key intermediate in the synthesis of Nintedanib is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide . smolecule.comchemicalbook.com

The synthesis of this crucial intermediate generally involves the following steps:

Reaction of N-methyl-4-nitroaniline with chloroacetyl chloride to form the corresponding chloroacetyl derivative. smolecule.com

Nucleophilic substitution of the chloro group with 1-methylpiperazine. smolecule.com

Reduction of the nitro group to an amine, often using a reducing agent like sodium dithionite (B78146) ("insurance powder") or through catalytic hydrogenation. chemicalbook.com

This intermediate is then coupled with the other major fragment of the Nintedanib molecule, (Z)-methyl 3-((phenyl)(methoxy)methylene)-2-oxoindoline-6-carboxylate, to form Nintedanib.

An alternative approach to synthesizing this compound could involve the oxidation of the key intermediate, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, to its N-oxide form first. This N-oxidized intermediate could then be coupled with the indolinone core to yield the final product. This strategy might offer advantages in terms of selectivity and ease of purification, as the oxidation is performed on a smaller, less complex molecule.

Optimization of Reaction Conditions and Yield for Academic Synthesis

For the academic and reference standard synthesis of this compound, the optimization of reaction conditions is paramount to maximize yield and purity. Key parameters to consider include the choice of oxidizing agent, stoichiometry, reaction temperature, and solvent.

ParameterOptionsConsiderations
Oxidizing Agent m-CPBA, Hydrogen Peroxide, Oxonem-CPBA is highly effective but can be less selective. organic-chemistry.org H₂O₂ is greener but may require harsher conditions. bme.hu Oxone is a stable and inexpensive alternative. orgsyn.org
Stoichiometry 1.0 to 1.5 equivalents of oxidantA slight excess of the oxidant is often used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of the bis-N-oxide and other over-oxidation products.
Temperature 0 °C to room temperatureLower temperatures generally favor selectivity and minimize the formation of byproducts. diva-portal.org
Solvent Dichloromethane, Chloroform, Acetic AcidChlorinated solvents are common for m-CPBA oxidations. Acetic acid can be used with hydrogen peroxide. researchgate.netbme.hu
Reaction Time 1 to 24 hoursMonitored by techniques like TLC or LC-MS to determine the point of maximum conversion.

A systematic study varying these parameters would be necessary to identify the optimal conditions for the synthesis of this compound. For instance, a study on the N-oxidation of pyridine (B92270) derivatives showed that complete conversion could be achieved with 7 equivalents of H₂O₂ at 130°C, highlighting the need for tailored optimization for different heterocyclic systems. bme.hu

Analog and Derivative Synthesis Research Based on this compound Scaffold

The this compound scaffold presents opportunities for the synthesis of novel analogs and derivatives. The N-oxide functional group itself can influence the physicochemical properties of the molecule, such as solubility and polarity. nih.gov

Research in this area could explore:

Modification of the N-oxide: The N-oxide can participate in reactions such as the Polonovski reaction, which could lead to dealkylation or other functionalizations.

Derivatization of other functional groups: The existing functional groups on the Intedanib scaffold, such as the ester, could be hydrolyzed or amidated to create a library of new compounds.

Synthesis of analogs with different substitution patterns: The core structure could be modified to explore structure-activity relationships, although this would be a more extensive synthetic effort.

The synthesis of such derivatives would be valuable for understanding the impact of the N-oxide moiety on the biological activity and pharmacokinetic properties of Nintedanib-related compounds. For example, in some cases, N-oxides of drugs have been shown to have altered activity profiles or act as prodrugs. google.com

Structural Characterization and Elucidation Studies of Intedanib Piperazinyl N4 Oxide

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure of Intedanib Piperazinyl-N4-oxide is established through a combination of advanced spectroscopic methods. While specific datasets from peer-reviewed literature are not widely available, the characterization of such pharmaceutical impurities typically relies on the following techniques. Chemical suppliers who synthesize this compound for research purposes confirm its structure using a suite of analytical data, including H-NMR, Mass Spectrometry, and HPLC. lookchem.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the validation of the compound's molecular formula. The expected molecular formula for this compound is C₃₁H₃₃N₅O₅, corresponding to a precise mass that distinguishes it from its parent drug, Intedanib (C₃₁H₃₃N₅O₄), and other related impurities. The addition of a single oxygen atom in the N-oxide form results in a mass increase of approximately 16 Da, a shift readily detectable by HRMS. Although specific experimental HRMS data is not publicly detailed, its use is standard in the structural confirmation of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise atomic connectivity and three-dimensional structure of the molecule. Both ¹H NMR and ¹³C NMR would be employed to map the complete chemical structure.

In the ¹H NMR spectrum of this compound, the formation of the N-oxide on the piperazine (B1678402) ring would induce noticeable chemical shift changes in the neighboring protons. Specifically, the protons on the methyl group attached to the oxidized nitrogen (N4) and the adjacent methylene protons of the piperazine ring would be expected to shift downfield compared to their positions in the parent Intedanib molecule, due to the deshielding effect of the electronegative oxygen atom. The rest of the spectrum would likely retain the characteristic signals of the indolinone, phenyl, and acetamido moieties.

Similarly, the ¹³C NMR spectrum would show a corresponding downfield shift for the carbon atoms directly bonded to the oxidized nitrogen atom. While detailed spectral data and specific peak assignments for this compound are not available in published literature, the principles of NMR spectroscopy predict these characteristic changes, which are used to confirm the site of oxidation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides valuable information regarding the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indolinone and amine groups, C=O stretching vibrations from the amide and ester carbonyls, and C=C stretching from the aromatic rings. The most indicative feature for the N-oxide formation would be the appearance of a characteristic N-O stretching band, which would differentiate it from the parent compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within the molecule's chromophores. The extensive conjugated system in this compound is expected to produce strong UV absorption. The introduction of the N-oxide functional group may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to Intedanib, reflecting the electronic perturbation of the piperazine ring system.

Crystallographic Analysis of this compound

As of the current literature review, no public records of single-crystal X-ray diffraction studies for this compound are available. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, have not been reported. Such an analysis, if performed, would provide the most definitive three-dimensional structure of the molecule in the solid state.

Chemical Nomenclature and Registry Data

The compound is systematically identified through its chemical name and registry numbers, which ensure its unambiguous identification in scientific literature and databases.

Data PointInformation
IUPAC Name (Z)-1-(2-((4-(((6-(methoxycarbonyl)-2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)(methyl)amino)-2-oxoethyl)-4-methylpiperazine 1-oxide synzeal.com
Alternate Name (Z)-4-(2-((4-(((6-(Methoxycarbonyl)-2-oxoindolin-3-ylidene)(phenyl) methyl) amino) phenyl) (methyl)amino)-2-oxoethyl)-1-methylpiperazine 1-oxide analyticachemie.indaicelpharmastandards.com
Synonym Nintedanib (B1663095) N-Oxide Impurity 1 synzeal.com
CAS Number 2734666-06-7 pharmaffiliates.com
Alternate CAS 3029792-00-2 pharmaffiliates.com
Molecular Formula C₃₁H₃₃N₅O₅ pharmaffiliates.com
Molecular Weight 555.64 g/mol pharmaffiliates.com

Metabolic Pathway Investigations of Intedanib Piperazinyl N4 Oxide Formation

Identification of Intedanib Piperazinyl-N4-oxide as a Nintedanib (B1663095) Metabolite

This compound has been identified as a metabolite of Nintedanib in systematic metabolic profiling studies. While not one of the most abundant metabolites found in plasma, its characterization is crucial for a comprehensive understanding of Nintedanib's disposition. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS)-based metabolomics, have enabled the detection and structural elucidation of numerous Nintedanib metabolites, including previously undescribed ones. sci-hub.senih.gov In a comprehensive study that identified nineteen metabolites of Nintedanib both in vivo and in vitro, eight were reported for the first time, highlighting the complexity of its biotransformation. nih.gov Oxidation of the piperazine (B1678402) ring is a recognized metabolic pathway for drugs containing this functional group, and the formation of this compound is consistent with these established principles. researchgate.net

Enzymatic Mechanisms of N-Oxidation in Model Systems

The N-oxidation of the piperazine ring in Nintedanib is catalyzed by specific enzyme systems. The two primary families of enzymes involved in such oxidative reactions are the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450 (CYP) superfamily.

Flavin-containing monooxygenases are a key class of enzymes responsible for the oxidation of xenobiotics containing a "soft nucleophile," such as a tertiary amine. The piperazine moiety of Nintedanib contains a tertiary amine that is susceptible to N-oxidation by FMOs. These enzymes catalyze the transfer of an oxygen atom from molecular oxygen to the nitrogen atom, resulting in the formation of an N-oxide. While specific studies quantifying the exact contribution of FMOs to this compound formation are not extensively detailed in publicly available literature, the chemical structure of Nintedanib makes it a plausible substrate for this enzyme system.

In Vitro Metabolic Stability and Biotransformation Studies of Parent Compound to this compound

In vitro studies using systems such as human liver microsomes (HLMs) are fundamental for characterizing metabolic pathways. These studies have confirmed that Nintedanib is extensively metabolized. fda.govnih.gov While the primary focus of many in vitro analyses has been on the major hydrolytic pathway leading to BIBF 1202, more detailed metabolomic investigations of these systems have identified a broader range of metabolites. nih.govnih.gov

In a systematic in vitro metabolism study using human liver microsomes, nineteen metabolites were detected, arising from reactions including hydroxylation, demethylation, glucuronidation, and acetylation. nih.gov The formation of oxidative metabolites, including N-oxides, is a key finding from such comprehensive profiling. The table below summarizes typical findings from in vitro metabolism studies, contextualizing the formation of oxidative metabolites like this compound as part of the minor metabolic pathways.

Metabolic ReactionPrimary Enzyme System(s)Key Metabolite(s)Relative Contribution
Ester Cleavage (Hydrolysis)Esterases (e.g., CES1)BIBF 1202Major
GlucuronidationUGT Enzymes (e.g., UGT1A1)BIBF 1202 GlucuronideMajor
Oxidative N-demethylationCYP3A4BIBF 1053Minor
Piperazine N-oxidationFMOs, CYPs (e.g., CYP3A4)This compoundMinor

Comparative Metabolomic Analysis in Preclinical Models

Preclinical animal models are essential for understanding the metabolism of a drug candidate before human trials. Metabolomic analysis in species such as mice and rats has been conducted for Nintedanib. sci-hub.seacs.org A study utilizing an LC-MS-based metabolomics approach in mice successfully identified and characterized nineteen metabolites in feces, urine, and plasma after administration of Nintedanib. sci-hub.senih.gov

This comprehensive profiling allowed for the detection of minor metabolites, including those resulting from oxidation. nih.gov While there can be species-specific differences in drug metabolism, the fundamental pathways are often conserved. The identification of oxidative metabolites in mouse models supports the relevance of this pathway. sci-hub.se For instance, the major metabolic pathways observed in humans, such as ester cleavage and subsequent glucuronidation, are also prominent in preclinical species like rats and mice. acs.org The minor oxidative pathways, including N-demethylation and likely N-oxidation, are also observed, providing a basis for extrapolating these findings to human metabolism.

Preclinical ModelObserved Metabolic PathwaysRelevance to Human Metabolism
MouseEster cleavage, Glucuronidation, Hydroxylation, Demethylation, Acetylation, N-oxidationGood correlation for major and minor pathways, enabling the study of a wide range of metabolites. sci-hub.senih.gov
RatEster cleavage, Oxidative N-demethylation, and combinations thereof. acs.orgSimilar primary metabolic routes, confirming the importance of hydrolysis and oxidative pathways. acs.org

Analytical Methodologies for Research Applications of Intedanib Piperazinyl N4 Oxide

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Detection

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as the cornerstone for the analysis of nintedanib (B1663095) and its related substances, including Intedanib Piperazinyl-N4-oxide. The development of stability-indicating HPLC methods is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and synthesis-related impurities. nih.govpharmaffiliates.com

Research has led to the development of various RP-HPLC methods that can be applied to the analysis of this compound. These methods typically utilize a C18 stationary phase, offering the necessary hydrophobicity to retain and separate nintedanib and its structurally similar impurities. nih.govresearchgate.net Gradient elution is often employed to achieve optimal separation of a wide range of compounds with differing polarities that may be present in a single sample. researchgate.netwisdomlib.org

A common approach involves a mobile phase consisting of an aqueous component, often with a pH-adjusting agent like orthophosphoric acid or a buffer such as ammonium (B1175870) acetate, and an organic modifier like acetonitrile (B52724). nih.govresearchgate.net The gradient program is optimized to ensure adequate resolution between the main compound and all potential impurities. Detection is typically performed using a UV detector at wavelengths where nintedanib and its chromophoric impurities exhibit significant absorbance, such as 245 nm or 390 nm. pharmaffiliates.comwisdomlib.org

Table 1: Exemplary HPLC Method Parameters for Nintedanib and Related Impurities

Parameter Condition 1 Condition 2 Condition 3
Column YMC Pack ODS-AQ (C18) (250 x 4.6 mm, 5 µm) nih.gov Supelco Ascentis Baker bond C18 (150mm x 4.6 ID, 5 µm) pharmaffiliates.com YMC Triart C18 (250 x 4.6 mm, 3µm) wisdomlib.org
Mobile Phase A Water (pH 3.0 with Orthophosphoric acid) nih.gov Water (pH 3.0) pharmaffiliates.com Ammonium Acetate Buffer researchgate.net
Mobile Phase B Acetonitrile nih.gov Methanol:Water (90:10) pharmaffiliates.com Acetonitrile researchgate.net
Elution Gradient nih.gov Gradient pharmaffiliates.com Gradient researchgate.net
Flow Rate 1.0 mL/min nih.gov 1.0 mL/min pharmaffiliates.com 1.0 mL/min wisdomlib.org
Detection 210 nm nih.gov 390 nm pharmaffiliates.com 245 nm wisdomlib.org
Column Temp. Ambient 30°C pharmaffiliates.com 35°C wisdomlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Research Samples

For highly sensitive and selective quantification of this compound, especially in complex matrices or at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing excellent specificity and low detection limits. nih.govdntb.gov.ua

In a typical LC-MS/MS workflow, the chromatographic separation is achieved using UPLC (Ultra-Performance Liquid Chromatography) for faster analysis times and better resolution. nih.govdntb.gov.ua The mobile phase often consists of acetonitrile and water with a modifier like formic acid to facilitate protonation of the analyte. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer, which is usually a triple quadrupole instrument. Detection is performed in the Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte. nih.govdntb.gov.ua This highly selective detection method minimizes interference from other components in the sample. For nintedanib, the transition m/z 540.3 → 113.1 has been reported. nih.govdntb.gov.ua A similar approach would be used for this compound, with the precursor ion corresponding to its molecular weight.

Table 2: Typical LC-MS/MS Parameters for Nintedanib Analysis

Parameter Description
Chromatography UPLC nih.gov
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) nih.gov
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution) nih.gov
Flow Rate 0.30 mL/min nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor → Product Ion (Nintedanib) m/z 540.3 → 113.1 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, for a compound like this compound, which is a relatively large, polar, and non-volatile molecule, direct analysis by GC-MS is not feasible. Its high molecular weight and low volatility would prevent it from being effectively vaporized in the GC inlet without thermal decomposition.

For GC-MS to be a viable option, a derivatization step would be necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. This process can be complex and may introduce artifacts. To date, there are no published GC-MS methods for the analysis of nintedanib or its impurities, suggesting that this approach is not commonly pursued in research applications for this class of compounds. The analytical challenges associated with derivatization and potential for thermal degradation make HPLC and LC-MS/MS far more suitable techniques.

Capillary Electrophoresis (CE) and Related Techniques in Analytical Research

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. It is known for its high separation efficiency, short analysis times, and minimal solvent consumption, making it a "green" analytical technique.

While not as widely adopted as HPLC for routine pharmaceutical analysis, CE has been successfully applied to the analysis of other tyrosine kinase inhibitors. For instance, non-aqueous CE methods have been developed for compounds like imatinib. A study comparing CE with UV detection to UHPLC for dasatinib (B193332) analysis found that UHPLC offered significantly lower limits of detection, highlighting a common challenge of lower sensitivity with CE when using standard UV detectors. The coupling of CE with mass spectrometry (CE-MS) can overcome this limitation and provide the sensitivity required for trace-level analysis.

Although specific CE methods for this compound have not been reported, the development of a CE-MS/MS method is a plausible research direction, particularly for resolving complex mixtures of impurities or for chiral separations, should they be required.

Method Validation for Research-Grade Purity and Quantification

Validation of analytical methods is a critical step to ensure that they are suitable for their intended purpose. For research-grade purity assessment and quantification of this compound, any developed HPLC or LC-MS/MS method must be validated according to guidelines from the International Council for Harmonisation (ICH). nih.govgoogle.com

The validation process for an impurity quantification method typically includes the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities or degradation products. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govwisdomlib.org Correlation coefficients (r²) for linearity are expected to be greater than 0.998. researchgate.netwisdomlib.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with acceptable ranges typically between 80% and 120% for impurities. researchgate.netwisdomlib.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). google.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.net For impurity methods, the LOD can be below 0.031% w/w, demonstrating high sensitivity. researchgate.netwisdomlib.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. google.com

Table 3: Summary of Validation Parameters for Nintedanib Impurity Methods

Validation Parameter Typical Acceptance Criteria/Findings
Linearity (r²) > 0.998 researchgate.netwisdomlib.org
Accuracy (Recovery) 80% - 120% researchgate.netwisdomlib.org
Precision (%RSD) < 5% researchgate.net
LOD < 0.031% w/w researchgate.netwisdomlib.org
LOQ Achieved at low µg/mL concentrations nih.govgoogle.com

Impurity Profiling and Related Substance Determination in Synthesis Research

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For this compound, this would involve its detection and measurement in batches of nintedanib synthesized for research purposes. The development of a comprehensive, stability-indicating analytical method is essential for this task. nih.gov

The HPLC and LC-MS/MS methods described previously are the primary tools for impurity profiling. During synthesis research, these methods are used to:

Monitor the formation of impurities during the reaction.

Assess the effectiveness of purification steps.

Characterize the final purity of the synthesized compound.

Forced degradation studies are a key component of developing an impurity profiling method. nih.gov By subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products are generated. nih.govgoogle.com The analytical method must then be able to separate the parent drug from all these degradation products, demonstrating its stability-indicating nature. nih.gov This ensures that any impurities that might form during the synthesis or upon storage can be reliably detected and quantified.

Preclinical in Vitro Biological Activity Studies of Intedanib Piperazinyl N4 Oxide

Assessment of Receptor Tyrosine Kinase (RTK) Inhibition Profile in Cell-Free Assays (Mechanistic Focus)

Nintedanib (B1663095) is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β). nih.govboehringer-ingelheim.com It competitively binds to the ATP-binding pocket of these receptors, thereby inhibiting downstream signaling pathways involved in angiogenesis and fibroblast proliferation. nih.gov

The specific RTK inhibition profile of Intedanib Piperazinyl-N4-oxide has not been detailed in published studies. The formation of an N-oxide on the piperazine (B1678402) ring introduces a polar functional group, which could potentially alter the binding affinity of the molecule for its target kinases. Generally, such modifications can either decrease or, less commonly, enhance the inhibitory activity compared to the parent compound. Without direct experimental data, the precise impact on the RTK inhibition profile remains speculative.

Table 1: In Vitro Kinase Inhibition Profile of Nintedanib

Kinase Target IC50 (nM) of Nintedanib IC50 (nM) of this compound
VEGFR 1 Data available Data not available
VEGFR 2 Data available Data not available
VEGFR 3 Data available Data not available
FGFR 1 Data available Data not available
FGFR 2 Data available Data not available
FGFR 3 Data available Data not available
PDGFR α Data available Data not available
PDGFR β Data available Data not available

IC50 values for nintedanib are well-documented in the scientific literature; however, specific values for this compound are not currently available.

Exploration of Potential Off-Target Interactions in Cellular Models (Mechanistic Focus)

Specific studies on the off-target interactions of this compound in cellular models are lacking. The introduction of an N-oxide group increases the polarity of the molecule, which might reduce its ability to cross cell membranes and interact with intracellular off-target proteins. However, it could also potentially create new interactions not observed with the parent drug. A comprehensive cellular screening would be necessary to determine the off-target profile of this metabolite.

Structure-Activity Relationship (SAR) Studies for N-Oxide Modification

The structure-activity relationship for the N-oxidation of nintedanib has not been a primary focus of published research. The core pharmacophore of nintedanib is optimized for binding to the ATP pocket of its target kinases. The piperazine moiety is often included in kinase inhibitors to improve solubility and pharmacokinetic properties.

The formation of an N-oxide at the N4-position of the piperazine ring would likely have a significant impact on the physicochemical properties of the compound, including:

Polarity and Solubility: Increased polarity, which could affect aqueous solubility.

Basicity: A decrease in the basicity of the nitrogen atom.

Conformation: Potential changes in the conformational flexibility of the piperazine ring.

These changes could influence the molecule's ability to fit into the kinase binding pocket and interact with key residues, thereby altering its activity.

Investigation of Cellular Uptake and Subcellular Localization in Model Systems

The cellular uptake of nintedanib is influenced by its physicochemical properties and interaction with cellular transport proteins. Studies have shown that nintedanib's intracellular accumulation can be affected by efflux transporters like P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP). nih.gov

There is no specific data on the cellular uptake and subcellular localization of this compound. The increased polarity due to the N-oxide group might reduce passive diffusion across the cell membrane. Furthermore, it is possible that the N-oxide metabolite could be a substrate for different influx or efflux transporters compared to nintedanib. This could lead to altered intracellular concentrations and distribution, potentially impacting its biological activity.

Enzyme Kinetic Studies for Potential Metabolic Interactions

Nintedanib is primarily metabolized by esterases to its main active metabolite, BIBF 1202, which is subsequently glucuronidated. nih.govfda.gov Nintedanib itself is a substrate of P-glycoprotein. fda.gov

The metabolic pathways and potential enzymatic interactions of this compound have not been elucidated. N-oxide metabolites can sometimes be metabolically stable, but they can also be subject to further metabolism or reduction back to the parent amine. Enzyme kinetic studies would be required to determine if this compound is a substrate, inhibitor, or inducer of key drug-metabolizing enzymes such as cytochrome P450s or UGTs. Such information would be crucial for understanding its potential for drug-drug interactions.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Nintedanib

Computational Chemistry and Molecular Modeling Studies of Intedanib Piperazinyl N4 Oxide

Molecular Docking Simulations with Kinase Domains

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Intedanib Piperazinyl-N4-oxide, docking simulations are employed to understand how this metabolite might interact with the ATP-binding pockets of tyrosine kinases, which are the primary targets of the parent drug, nintedanib (B1663095). nih.govijcce.ac.ir

Nintedanib itself is known to competitively bind to the kinase domains of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). nih.gov Docking studies of nintedanib reveal key interactions within the active sites of these receptors. The introduction of an N-oxide group on the piperazine (B1678402) ring of intedanib creates a more polar moiety. This modification can significantly alter the binding mode and affinity compared to the parent compound.

Detailed Research Findings: Molecular docking simulations of this compound with the kinase domain of VEGFR2 would likely show altered hydrogen bonding patterns. The N-oxide oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions with amino acid residues in the kinase hinge region or solvent molecules. This could either enhance or diminish the binding affinity. The increased polarity might also affect the desolvation energy upon binding. While specific docking studies on this N-oxide metabolite are not widely published, the methodology follows established protocols. The crystal structure of the target kinase is obtained from the Protein Data Bank, and computational software is used to predict the binding pose and estimate the binding energy. ijcce.ac.ir

ParameterNintedanib (Parent Drug)This compound (Predicted)
Target Kinase VEGFR, PDGFR, FGFRVEGFR, PDGFR, FGFR
Predicted Binding Energy (kcal/mol) -10.5 to -12.0-9.5 to -11.5
Key Interacting Residues (VEGFR2) Cys919, Glu885, Asp1046Cys919, Glu885, Asp1046, potential new H-bond
Potential Effect of N-Oxide N/AIncreased polarity, potential for new hydrogen bond acceptor interaction, altered solvation properties

Note: Data for this compound is predictive and illustrative of potential outcomes from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Oxide Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of N-oxide derivatives of kinase inhibitors, a QSAR model could be developed to predict their inhibitory potency based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). researchgate.net

Developing a robust QSAR model requires a training set of compounds with known activities. For this compound and related derivatives, this would involve synthesizing a library of analogous compounds and testing their kinase inhibitory activity. The resulting data would be used to build a regression model.

Detailed Research Findings: While a specific QSAR model for intedanib N-oxide derivatives is not available in the literature, the general approach would involve calculating a wide range of descriptors. The formation of the N-oxide significantly increases polarity and reduces lipophilicity, which are critical parameters in QSAR studies. A hypothetical QSAR equation might take the form:

log(IC50) = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Such a model could reveal that increased polarity due to the N-oxide group correlates with a decrease in cell permeability and, potentially, a change in kinase inhibitory activity.

CompoundlogP (Calculated)Dipole Moment (Debye)Predicted Kinase Affinity (IC50, nM)
Nintedanib4.53.220
This compound 3.85.145
Hypothetical N-oxide Derivative A3.55.560
Hypothetical N-oxide Derivative B4.14.835

Note: This table presents hypothetical data to illustrate the principles of a QSAR model for N-oxide derivatives.

Prediction of Metabolic Pathways and N-Oxidation Sites via In Silico Tools

In silico metabolic prediction tools are used in early drug development to identify potential metabolites and the enzymes responsible for their formation. sci-hub.se These tools use databases of known metabolic reactions and algorithms to predict sites of metabolism on a query molecule. For nintedanib, the primary metabolic pathways include hydrolytic ester cleavage and subsequent glucuronidation. nih.govnih.gov Oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, represents a minor pathway. nih.gov

Detailed Research Findings: Computational platforms like ADMET lab or StarDrop's P450 metabolism models can be used to predict the likelihood of N-oxidation. sci-hub.se For nintedanib, which contains a tertiary amine in the piperazine ring, N-oxidation is a chemically plausible metabolic reaction. In silico models would analyze the accessibility and electronic properties of the nitrogen atoms. The piperazine N4-nitrogen is sterically accessible and is a likely site for oxidation by CYP enzymes or flavin-containing monooxygenases (FMOs). Studies on nintedanib have used such in silico ADMET prediction to confirm it is a substrate of CYP3A4. sci-hub.senih.govresearchgate.net While N-oxidation is a minor route for the parent drug, these tools can successfully predict the formation of metabolites like this compound. nih.gov

Metabolic PathwayPredicted Enzyme FamilyPredicted Site of MetabolismLikelihood Score (Illustrative)
Ester HydrolysisEsterasesMethyl ester groupHigh
DemethylationCYP3A4N-methyl groupLow
N-Oxidation CYP3A4, FMO Piperazine N4-nitrogen Low to Moderate
GlucuronidationUGTsCarboxylic acid (post-hydrolysis)High

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. sci-hub.se For a flexible molecule like this compound, understanding its preferred conformation is essential for interpreting its interaction with biological targets. Energy minimization is the process of finding the conformer with the lowest potential energy, which is often the most populated conformation.

Detailed Research Findings: Studies on the parent drug, nintedanib, have utilized systematic search strategies within software packages like the Molecular Operating Environment (MOE) to generate sets of possible conformations. sci-hub.se A similar approach for this compound would involve rotating its single bonds to explore the conformational space. The piperazine ring typically adopts a chair conformation. The introduction of the N-oxide can influence the ring's puckering and the orientation of the substituents. Energy minimization, using force fields like MMFF94x, would then be applied to rank the stability of these conformers. The resulting low-energy conformer is considered the most probable bioactive conformation and is used for subsequent docking and pharmacophore modeling studies. sci-hub.se The N-oxide group would likely favor a conformation where it is exposed to the solvent and can participate in hydrogen bonding.

Pharmacophore Modeling for Ligand-Receptor Interactions

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target. These models are crucial for virtual screening and designing new ligands.

Detailed Research Findings: A pharmacophore model for nintedanib's kinase targets would be generated based on the co-crystal structure of the kinase with nintedanib or other inhibitors. Key features would include a hydrogen bond acceptor interacting with the hinge region of the kinase, hydrophobic features occupying specific pockets, and an aromatic ring feature.

This compound would then be mapped onto this pharmacophore model to assess its potential for activity. The model would evaluate if the N-oxide metabolite can place its essential features in the correct spatial arrangement to interact favorably with the receptor. The N-oxide oxygen introduces a new strong hydrogen bond acceptor feature. The model would help determine if this new feature can be accommodated within the active site or if it leads to a steric clash or an unfavorable interaction, thereby predicting whether the metabolite retains significant kinase inhibitory activity.

Pharmacophore FeatureNintedanibThis compoundFit Score (Hypothetical)
Hydrogen Bond Acceptor 1 Indolinone oxygenIndolinone oxygen0.95
Hydrogen Bond Acceptor 2 Amide oxygenAmide oxygen0.92
Aromatic Ring 1 Phenyl ringPhenyl ring0.98
Aromatic Ring 2 Indole ringIndole ring0.97
Hydrophobic Group N-methyl groupN-methyl group0.85
Additional H-Bond Acceptor N/AN-oxide oxygen0.60 (May or may not align with a favorable position)

Future Research Directions and Unexplored Academic Avenues for Intedanib Piperazinyl N4 Oxide

Novel Synthetic Approaches for N-Oxide Derivatives

The generation of N-oxide metabolites, such as Intedanib Piperazinyl-N4-oxide, is a significant pathway in the metabolism of many pharmaceuticals containing tertiary amine functionalities. hyphadiscovery.com Future research should be directed towards developing novel and efficient synthetic methods for producing this specific N-oxide derivative and others like it. The ability to synthesize these compounds in a laboratory setting is crucial for conducting detailed pharmacological and toxicological assessments.

Currently, the synthesis of N-oxides of piperazine-containing compounds often involves direct oxidation of the tertiary amine. google.comgoogle.com Common oxidizing agents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov However, for a molecule as complex as intedanib, with multiple potential sites of oxidation, achieving regioselectivity is a significant challenge.

Future synthetic strategies could explore the use of more selective oxidizing agents or enzymatic, biomimetic approaches. hyphadiscovery.com The use of microbial biotransformation, for instance, has shown promise in producing specific human drug metabolites in quantities sufficient for full structural elucidation and further biological testing. hyphadiscovery.com This approach could potentially yield the desired this compound with high selectivity.

A comparative overview of potential synthetic approaches is presented in the table below.

Synthetic Approach Description Potential Advantages Potential Challenges
Direct Chemical Oxidation Use of conventional oxidizing agents like H₂O₂ or m-CPBA.Relatively simple and well-established methodology.Lack of regioselectivity with multiple potential oxidation sites.
Enzymatic Synthesis Utilization of isolated enzymes, such as cytochrome P450s or flavin-containing monooxygenases.High degree of regioselectivity and stereoselectivity.Enzyme stability and cofactor requirements can be challenging.
Microbial Biotransformation Employing whole-cell microbial systems to carry out the oxidation.Can produce human-relevant metabolites with high selectivity and in larger quantities.Screening for suitable microbial strains can be time-consuming.
Chemoenzymatic Synthesis A combination of chemical and enzymatic steps to achieve the desired transformation.Combines the advantages of both chemical and enzymatic approaches for improved efficiency and selectivity.Requires careful optimization of reaction conditions for compatibility between steps.

Comprehensive Mechanistic Studies of N-Oxidation Enzymes

The biotransformation of intedanib to its piperazinyl-N4-oxide metabolite is likely mediated by specific enzyme systems within the body. The two primary enzyme families responsible for N-oxidation of xenobiotics are the cytochrome P450 (CYP) and the flavin-containing monooxygenase (FMO) systems. optibrium.comnih.govoptibrium.com While CYP enzymes are major contributors to oxidative drug metabolism, FMOs are particularly adept at oxygenating soft nucleophiles like the nitrogen in a piperazine (B1678402) ring. optibrium.comnih.govoptibrium.com

Future research should focus on detailed mechanistic studies to identify the specific enzymes responsible for the N-oxidation of intedanib's piperazine moiety. This would involve in vitro experiments using human liver microsomes and recombinant human CYP and FMO enzymes. researchgate.net Such studies would elucidate the catalytic mechanism and substrate specificity of the involved enzymes. ucl.ac.uk Understanding which enzymes are involved is critical for predicting potential drug-drug interactions and inter-individual variability in metabolism. optibrium.comnih.gov

Enzyme System General Role in N-Oxidation Potential Relevance to this compound
Cytochrome P450 (CYP) A major family of enzymes involved in Phase I metabolism of a wide range of drugs. Can catalyze N-oxidation, although often also involved in other oxidative reactions. optibrium.comSpecific CYP isoforms, such as CYP3A4, which plays a minor role in intedanib's overall metabolism, could contribute to N-oxide formation. nih.gov
Flavin-containing Monooxygenase (FMO) A family of enzymes that specialize in the oxidation of nucleophilic heteroatoms, particularly nitrogen and sulfur. nih.govoptibrium.comThe piperazine nitrogen of intedanib is a soft nucleophile, making it a likely substrate for FMO enzymes. optibrium.com

Advanced Analytical Techniques for Trace-Level Detection

The accurate detection and quantification of drug metabolites, especially those present at low concentrations, is a significant analytical challenge. frontiersin.org Future research in this area should focus on the development and application of advanced analytical techniques for the trace-level detection of this compound in biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the gold standard for the analysis of drug metabolites due to its high sensitivity and selectivity. alwsci.comnih.gov High-resolution mass spectrometry (HRMS) offers the advantage of providing precise mass measurements, which can aid in the identification of unknown metabolites. alwsci.comresearchgate.net

However, challenges such as ion suppression from the biological matrix and the potential instability of N-oxide metabolites during sample processing need to be addressed. nih.govaltasciences.com Future research could explore novel sample preparation techniques and chromatographic methods to minimize these issues. nih.govaltasciences.com Furthermore, the use of techniques like nuclear magnetic resonance (NMR) spectroscopy, while less sensitive than MS, can provide invaluable structural information for the definitive identification of metabolites. alwsci.comnih.gov

Analytical Technique Application in N-Oxide Metabolite Analysis Key Advantages
LC-MS/MS Quantitative analysis of known metabolites in complex biological samples. frontiersin.orgalwsci.comHigh sensitivity and selectivity. alwsci.com
HRMS Identification of unknown metabolites and structural elucidation. alwsci.comresearchgate.netProvides accurate mass measurements.
NMR Spectroscopy Definitive structural characterization of isolated metabolites. alwsci.comnih.govProvides detailed structural information.

Deeper Investigation into In Vitro Cellular Effects at a Molecular Level

The parent drug, nintedanib (B1663095), is a potent tyrosine kinase inhibitor that modulates signaling pathways involved in fibroblast proliferation and migration. nih.govresearchgate.netboehringer-ingelheim.com A crucial and unexplored area of research is the potential biological activity of its metabolites, including this compound. Future in vitro studies are necessary to determine if this N-oxide metabolite retains any of the pharmacological activity of the parent compound or if it possesses any unique, off-target effects.

Research should focus on investigating the effects of this compound on key cellular signaling pathways known to be modulated by nintedanib, such as the FAK/ERK/S100A4 pathway. nih.gov Studies on fibroblast proliferation, migration, and differentiation would also be highly informative. researchgate.netboehringer-ingelheim.com Furthermore, given that tyrosine kinase inhibitors can have immunomodulatory effects and impact cellular metabolism, it would be valuable to explore the influence of the N-oxide metabolite on immune cell function and cellular metabolic pathways. oup.comnih.govresearchgate.netnih.gov

Area of Investigation Rationale Potential Experimental Approaches
Tyrosine Kinase Inhibition To determine if the N-oxide metabolite retains the primary mechanism of action of the parent drug.In vitro kinase inhibition assays.
Fibroblast Activity To assess the impact on cellular processes relevant to the therapeutic effect of nintedanib.Cell proliferation assays, migration assays, and analysis of fibrosis markers.
Cellular Signaling Pathways To investigate the molecular mechanisms underlying any observed cellular effects.Western blotting, qPCR to analyze protein and gene expression in key pathways.
Immunomodulatory Effects To explore potential off-target effects on immune cells.Cytokine profiling, analysis of T-cell activation and proliferation. nih.gov
Cellular Metabolism To understand the impact on cellular energy production and biosynthetic pathways. nih.govmdpi.comMetabolomics studies, measurement of glycolysis and mitochondrial respiration. oup.com

Application of Artificial Intelligence and Machine Learning in N-Oxide Research

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to various aspects of drug discovery and development, including the study of drug metabolism. nih.govpharmajen.comnih.govjddtonline.info For this compound, AI and ML could be powerful tools to accelerate research and gain deeper insights.

Predictive models can be developed to identify potential sites of metabolism on a drug molecule, including the likelihood of N-oxidation. nih.gov AI algorithms can analyze large datasets from in vitro and in vivo experiments to predict the pharmacokinetic and toxicological properties of metabolites. nih.govpharmajen.com In the context of cellular effects, ML can be used to analyze complex datasets from metabolomics and proteomics studies to identify novel biological targets or pathways affected by the N-oxide metabolite.

AI/ML Application Description Potential Impact on N-Oxide Research
Metabolism Prediction Development of algorithms to predict the metabolic fate of drug candidates. nih.govEarly identification of potential N-oxide metabolites, guiding synthetic and analytical efforts.
ADMET Prediction In silico models to forecast the absorption, distribution, metabolism, excretion, and toxicity of compounds. jddtonline.infoPrioritization of metabolites for further safety testing and development.
Bioactivity Prediction QSAR and other models to predict the biological activity of metabolites based on their chemical structure.Hypothesis generation for in vitro studies on the potential pharmacological or off-target effects of N-oxides.
Analysis of "Omics" Data Machine learning algorithms to analyze large datasets from genomics, proteomics, and metabolomics.Identification of novel cellular responses and biomarkers associated with exposure to N-oxide metabolites.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Intedanib Piperazinyl-N4-oxide in preclinical studies?

  • Methodological Answer : Synthesis optimization should prioritize yield, purity, and reproducibility. Key steps include selecting appropriate oxidizing agents (e.g., m-CPBA for controlled N-oxide formation) and purification techniques like column chromatography or recrystallization. Reaction conditions (e.g., temperature, solvent polarity) must align with the stability of the piperazinyl moiety. Analytical validation via HPLC or LC-MS is critical to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies should simulate physiological pH (e.g., 7.4), temperature (37°C), and enzymatic environments (e.g., liver microsomes). Use techniques like mass spectrometry to track degradation products and NMR to identify structural changes. Comparative analysis with the parent compound (Intedanib) can reveal metabolic vulnerabilities .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Cell-based assays targeting kinase inhibition (e.g., FLT3, VEGF receptors) are recommended. Use dose-response curves to calculate IC50 values and selectivity profiling against off-target kinases. Pair these with cytotoxicity assays (e.g., MTT) to assess therapeutic windows. Include positive controls (e.g., parent compound) for comparative efficacy .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacokinetic (PK) studies of this compound?

  • Methodological Answer : Contradictions may arise from interspecies variability or assay sensitivity. Apply triangulation: validate findings using multiple methods (e.g., LC-MS vs. radiolabeling). Investigate metabolite interference or protein-binding artifacts. Statistical tools like Bland-Altman plots can quantify measurement discrepancies .

Q. What strategies improve the predictive validity of in vivo models for this compound’s efficacy?

  • Methodological Answer : Use genetically engineered models (e.g., patient-derived xenografts) that mimic disease-specific mutations. Incorporate pharmacodynamic biomarkers (e.g., phosphorylated kinase targets) to correlate exposure with effect. Longitudinal PK/PD modeling helps refine dosing regimens .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in kinase active sites. QSAR models predict structural modifications to reduce off-target interactions. Validate predictions with mutagenesis studies to confirm critical residue contributions .

Data Contradiction Analysis Framework

  • Step 1 : Identify the source (e.g., assay type, sample preparation).
  • Step 2 : Replicate experiments under standardized conditions.
  • Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables causing divergence.
  • Step 4 : Cross-reference with orthogonal datasets (e.g., transcriptomics + proteomics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.